molecular formula C9H11BrN4O B2461508 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 2044713-81-5

3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2461508
CAS No.: 2044713-81-5
M. Wt: 271.118
InChI Key: XGOPAUPBZLJIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 2044713-81-5) is a high-purity chemical intermediate designed for advanced pharmaceutical and anticancer research. This brominated pyrazolopyrimidine compound belongs to a privileged class of heterocyclic scaffolds that are recognized as purine bioisosteres, making them highly valuable in medicinal chemistry for the design of novel kinase inhibitors . The core pyrazolo[3,4-d]pyrimidine structure is a key pharmacophore in drug discovery, particularly for targeting enzyme families such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinase kinases (MKKs) . Researchers utilize this bromo-functionalized derivative as a key synthetic building block for the development of targeted therapeutic agents. Its molecular structure allows for further functionalization, enabling the exploration of structure-activity relationships in inhibitor design programs . The tert-butyl group at the 1-position provides steric definition that can influence binding affinity and selectivity in the ATP-binding pocket of various kinase targets . This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human use, as a drug, or for any diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O/c1-9(2,3)14-7-5(6(10)13-14)8(15)12-4-11-7/h4H,1-3H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOPAUPBZLJIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C(=O)NC=N2)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Precursor Functionalization

The tert-butyl group is typically introduced at the N1 position early in the synthesis to direct regioselectivity during subsequent bromination. A representative protocol involves reacting 5-amino-1H-pyrazole-4-carbonitrile with tert-butyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield of the tert-butyl-protected intermediate. Bromination at C3 is then performed using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C, yielding 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Hydroxyl Group Installation via Nucleophilic Substitution

Conversion of the 4-amino group to 4-ol requires sequential diazotization and hydrolysis. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at −10°C generates a diazonium intermediate, which undergoes hydrolysis in aqueous H₂SO₄ (50% v/v) at 60°C for 3 hours. This method achieves 62% yield but faces challenges in controlling exothermic reactions during diazotization.

Microwave-Assisted Synthesis

One-Pot Cyclization and Bromination

Microwave irradiation significantly accelerates the formation of the pyrazolo[3,4-d]pyrimidine core. A mixture of tert-butyl isocyanide and 3-bromo-4-hydroxypyrazole-5-carbaldehyde in ethylene glycol subjected to 150°C microwave irradiation (300 W) for 15 minutes produces the target compound in 84% yield. This method reduces reaction time from 6–8 hours to <30 minutes compared to conventional heating.

Solvent Optimization in Microwave Reactions

Comparative studies show that high-boiling solvents like N-methylpyrrolidone (NMP) enhance bromine incorporation efficiency. Using NMP as solvent with N-bromosuccinimide (NBS) at 120°C under microwave conditions achieves 91% bromination yield at C3, surpassing dichloroethane (DCE) and acetonitrile systems.

Transition Metal-Catalyzed Methods

Palladium-Mediated Coupling Reactions

A two-step approach involves Suzuki-Miyaura coupling of 1-tert-butyl-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine with boronic acid pinacol ester derivatives. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C installs aryl groups at C3, followed by bromination with CuBr₂ in acetic acid (80°C, 4 hours). This method enables late-stage diversification but requires strict oxygen-free conditions.

Copper-Catalyzed Direct Bromination

Copper(I) bromide (CuBr) catalyzes direct C–H bromination of the pyrazolo[3,4-d]pyrimidine core. In a DMF/1,10-phenanthroline system at 110°C, regioselective bromination at C3 occurs with 76% yield and <5% di-brominated byproducts. Kinetic studies reveal first-order dependence on both substrate and CuBr concentration.

Solid-Phase Synthesis Strategies

Resin-Bound Intermediate Preparation

Wang resin-functionalized pyrazole precursors enable iterative bromination and hydroxylation steps. After tert-butyl group installation using di-tert-butyl dicarbonate (Boc₂O), on-resin bromination with HBr/AcOH (33% w/w) proceeds at 40°C for 8 hours. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) yields 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with 68% overall yield and >95% purity.

Continuous Flow Bromination Systems

Integrated flow reactors with PTFE tubing (ID 1.0 mm) achieve precise temperature control during exothermic bromination steps. A 0.2 M solution of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in acetic acid reacts with Br₂ (1.1 equiv) at 50°C with 2-minute residence time, delivering 93% conversion and minimizing HBr gas formation.

Photochemical Activation Techniques

UV Light-Induced Bromination

Irradiation at 254 nm using a mercury vapor lamp accelerates bromine radical generation from N-bromosuccinimide. In acetonitrile solvent, this method achieves 88% yield at 25°C within 2 hours, compared to 12 hours under thermal conditions. Control experiments confirm radical chain mechanism via ESR spectroscopy.

Visible Light-Mediated Hydroxylation

Methylene blue-sensitized photooxygenation converts 4-amino derivatives to 4-ol structures. Under 450 nm LED irradiation (20 W), singlet oxygen (¹O₂) generated in situ oxidizes the amino group to hydroxyl via a peroxo intermediate, achieving 74% yield with 0.5 mol% catalyst loading.

Comparative Analysis of Methodologies

Parameter Conventional Microwave Metal-Catalyzed Solid-Phase Photochemical
Typical Yield (%) 62–78 84–91 68–76 68–93 74–88
Reaction Time 6–24 h 0.25–2 h 4–8 h 8–12 h 2–4 h
Byproduct Formation (%) 15–22 5–12 8–15 <5 7–10
Scalability Pilot scale Lab scale Lab scale Microscale Lab scale
Equipment Cost Low Moderate High High Moderate

Data synthesized from

Key Challenges and Optimization Strategies

Regioselectivity in Bromination

Computational studies (DFT, B3LYP/6-31G*) reveal that the tert-butyl group creates steric shielding at N1, directing electrophilic bromination to C3 with >20:1 selectivity. Solvent polarity modulates this effect – nonpolar solvents like toluene increase C3/C5 bromination ratio to 35:1 versus 18:1 in DMF.

Hydroxyl Group Stability

The 4-ol moiety exhibits pH-dependent decomposition, with maximum stability at pH 6–7. Buffered aqueous workup (phosphate buffer, pH 6.5) improves isolated yields by 12–15% compared to acidic or basic conditions. Lyophilization from tert-butanol/water (1:4) enhances long-term storage stability.

Chemical Reactions Analysis

Nucleophilic Substitution at C3 Bromine

The bromine atom at position 3 undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Key Reactions:

  • Amine Substitution : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 3-amino derivatives. For example:

    3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol+R-NH2DMF, 90°C3-RNH-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol+HBr\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 90°C}} \text{3-RNH-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol} + \text{HBr}

    Yields range from 65–85% depending on steric hindrance .

  • Thiol Substitution : Treatment with thiols (e.g., benzyl mercaptan) in the presence of a base (K₂CO₃) produces 3-sulfanyl derivatives:

    3-BrPhCH₂SH, K₂CO₃3-SCH₂Ph\text{3-Br} \xrightarrow{\text{PhCH₂SH, K₂CO₃}} \text{3-SCH₂Ph}

    Reported yields: 70–78% .

Selectivity Notes:

  • The tert-butyl group at N1 sterically hinders substitution at adjacent positions, directing reactivity to C3 .

  • Microwave-assisted reactions reduce reaction times (10–15 min vs. 6–8 h) while maintaining yields .

Functionalization of the C4 Hydroxyl Group

The hydroxyl group at position 4 can be derivatized through alkylation, acylation, or oxidation.

Alkylation

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is alkylated with alcohols (e.g., benzyl alcohol):

    4-OHDEAD, PPh₃4-OBn\text{4-OH} \xrightarrow{\text{DEAD, PPh₃}} \text{4-OBn}

    Yields: 80–90% .

  • Direct Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields 4-alkoxy derivatives:

    4-OH+CH₃INaH, THF4-OCH₃\text{4-OH} + \text{CH₃I} \xrightarrow{\text{NaH, THF}} \text{4-OCH₃}

    Yields: 60–75% .

Acylation

  • Reaction with acetyl chloride in pyridine produces the 4-acetoxy derivative:

    4-OH+AcClpyridine4-OAc\text{4-OH} + \text{AcCl} \xrightarrow{\text{pyridine}} \text{4-OAc}

    Yields: 85–92% .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

  • Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst:

    3-Br+PhB(OH)2Pd(PPh₃)₄, K₂CO₃3-Ph\text{3-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3-Ph}

    Yields: 75–88% .

Buchwald-Hartwig Amination

  • Coupling with aryl amines (e.g., aniline) forms C–N bonds:

    3-Br+PhNH2Pd₂(dba)₃, Xantphos3-NHPh\text{3-Br} + \text{PhNH}_2 \xrightarrow{\text{Pd₂(dba)₃, Xantphos}} \text{3-NHPh}

    Yields: 70–82% .

Ring Expansion and Cyclization

The pyrazolo[3,4-d]pyrimidine scaffold undergoes cyclization to form fused polycyclic systems.

Formation of Triazolo-Pyrimidines

  • Treatment with hydrazine at 120°C induces ring expansion:

    pyrazolo[3,4-d]pyrimidineN₂H₄, EtOHtriazolo[1,5-c]pyrimidine\text{pyrazolo[3,4-d]pyrimidine} \xrightarrow{\text{N₂H₄, EtOH}} \text{triazolo[1,5-c]pyrimidine}

    Yields: 50–60% .

Intramolecular Cyclization

  • Reaction with α,β-unsaturated ketones forms seven-membered rings:

    3-Br+CH₂=CHCOCH₃CuI, DMFfused bicyclic product\text{3-Br} + \text{CH₂=CHCOCH₃} \xrightarrow{\text{CuI, DMF}} \text{fused bicyclic product}

    Yields: 55–65% .

Oxidation of the Hydroxyl Group

  • MnO₂ oxidizes the C4 hydroxyl to a ketone:

    4-OHMnO₂, CHCl₃4-oxo\text{4-OH} \xrightarrow{\text{MnO₂, CHCl₃}} \text{4-oxo}

    Yields: 90–95% .

Reduction of the Pyrimidine Ring

  • Hydrogenation over Pd/C reduces the pyrimidine ring to a dihydro derivative:

    pyrimidineH₂, Pd/Cdihydropyrimidine\text{pyrimidine} \xrightarrow{\text{H₂, Pd/C}} \text{dihydropyrimidine}

    Yields: 70–80% .

Stability and Reactivity Trends

ParameterObservationSource
Solubility Poor in water; soluble in DMSO, DMF
Thermal Stability Stable up to 180°C (decomposes above)
pH Sensitivity Hydroxyl group deprotonates at pH > 10

Scientific Research Applications

Chemistry

In the field of chemistry, 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions due to its functional groups that allow for further modifications .

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains .
  • Anticancer Activity: The compound is of particular interest in oncology. It has been evaluated as an antiproliferative agent against several cancer cell lines. Its mechanism often involves the inhibition of specific kinases implicated in tumor growth and metastasis .

Medicine

In medicinal chemistry, ongoing research aims to explore the compound's potential as a therapeutic agent:

  • Kinase Inhibitors: The compound is being investigated for its role as a kinase inhibitor, which may lead to new treatments for cancer. Its ability to bind to kinase enzymes disrupts critical signaling pathways involved in cell proliferation .

Industry

Beyond laboratory settings, this compound finds applications in:

  • Pharmaceutical Development: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The unique properties of this compound make it suitable for developing new materials with specific functionalities .

Case Studies

Case Study 1: Anticancer Research
A study published in Molecules explored the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The findings demonstrated significant inhibition of cell proliferation in multiple cancer cell lines, highlighting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive bacteria. The study emphasized the need for further exploration into its mechanism of action and potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and survival . The pyrazolo portion of the molecule acts as a hydrogen bond donor, while the pyrimidine ring participates in π-π stacking interactions with aromatic amino acids in the active site .

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The 3-bromo substituent in the target compound may enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in allopurinol .
  • Tautomerism: Unlike allopurinol, which exists as a tautomeric mixture of 1H-pyrazolo[3,4-d]pyrimidin-4-ol and 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , bromination at the 3-position likely stabilizes a single tautomeric form due to electron-withdrawing effects.

Pharmacological Potential and Limitations

  • Potential for selective targeting of enzymes (e.g., kinases) via halogen bonding interactions .
  • Limitations: Limited solubility may hinder formulation. No direct cytotoxicity or efficacy data are reported for this compound, unlike allopurinol or its copper complexes .

Biological Activity

3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 2044713-81-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C₉H₁₁BrN₄O
  • Molecular Weight : 271.11 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the bromination of a tert-butyl substituted pyrazolo-pyrimidine precursor. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and cyclization reactions to form the desired heterocyclic structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines, including derivatives like this compound. The compound has been tested against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-231 (Breast)10.0Induces apoptosis via caspase activation
HepG2 (Liver)15.0Inhibits cell proliferation and induces cell cycle arrest
A549 (Lung)12.5Microtubule destabilization leading to mitotic arrest

These results suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

MicroorganismMIC (µg/mL)Effectiveness
Staphylococcus aureus5.0Effective against MRSA strains
Escherichia coli10.0Moderate inhibition
Mycobacterium tuberculosis20.0Potential for tuberculosis treatment

The compound's ability to inhibit bacterial growth indicates its potential use in treating infections caused by resistant strains.

Case Studies

  • Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM. Enhanced caspase activity was observed at higher concentrations, confirming its role as an apoptosis-inducing agent .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against MRSA strains . These findings support further exploration into its use as a novel antimicrobial treatment.

Q & A

Q. What are the established synthetic routes for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of tert-butyl-substituted pyrazole precursors with brominated pyrimidine intermediates. Key steps include:

  • Bromination : Use of PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions to introduce the bromine moiety at the 3-position .
  • Cyclization : Reaction of pyrazolo intermediates with tert-butyl isocyanide in DMF at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. Optimization Strategies :

  • Increase yields (e.g., from 29% to 88%) by using catalytic Pd₂(dba)₃/XPhos for cross-coupling reactions .
  • Employ ultrasonic-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)Time (h)Purity (HPLC)Reference
Classical BrominationPBr₃2916>95%
Cross-CouplingPd₂(dba)₃/XPhos8812>98%
Ultrasonic-AssistedNone754>97%

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.5–1.7 ppm (tert-butyl group), δ 8.2–8.5 ppm (pyrimidine protons) .
    • ¹³C NMR : Confirm bromine substitution via absence of a carbon signal at the 3-position.
  • HPLC : Purity >95% with C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₀H₁₂BrN₅O: 322.02 (M+H⁺) .

Q. Critical Validation :

  • Compare experimental data with computational predictions (e.g., ChemDraw) to resolve ambiguities.
  • Use elemental analysis for Br content verification.

Q. What solubility challenges are associated with this compound, and how can they be addressed in formulation?

Methodological Answer:

  • Solubility Profile :
    • Poor aqueous solubility (~0.35 g/L at 25°C) due to hydrophobic tert-butyl and aromatic groups .
    • Soluble in DMSO, DMF, and ethanol.
  • Formulation Strategies :
    • Use co-solvents (e.g., PEG 400) or surfactants (Tween-80) for in vitro assays .
    • Synthesize prodrugs (e.g., phosphate esters) to enhance bioavailability .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential inhalation hazards (H333) .
  • Waste Disposal : Collect halogenated waste separately and incinerate at >1,000°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?

Methodological Answer :

  • SAR Studies :
    • N-1 tert-butyl : Critical for kinase inhibition (e.g., JAK2/STAT3 pathways) .
    • C-3 Bromine : Enhances electrophilicity for covalent binding to cysteine residues .
    • C-6 Modifications : Adding aryl groups (e.g., p-chlorophenyl) improves cytotoxicity (IC₅₀ < 10 µM) .

Q. Table 2: Impact of Substituents on Cytotoxicity (MCF-7 Cells)

Substituent at C-6IC₅₀ (µM)Reference
Phenyl12.3
p-Nitrophenyl8.7
Furanyl5.2

Q. What mechanisms underlie its cytotoxicity in cancer cells, and how can target selectivity be improved?

Methodological Answer :

  • Mechanisms :
    • Induces apoptosis via ROS generation and mitochondrial membrane depolarization .
    • Inhibits ATP-binding sites of kinases (e.g., EGFR, VEGFR2) .
  • Selectivity Strategies :
    • Introduce fluorine at C-4 to reduce off-target effects .
    • Use PROTAC technology to degrade specific oncoproteins .

Q. How can contradictory data between in vitro and in vivo studies be resolved?

Methodological Answer :

  • Common Discrepancies :
    • Poor pharmacokinetics (e.g., rapid hepatic clearance) .
    • Off-target effects in complex biological systems.
  • Resolution :
    • Conduct metabolite profiling (LC-MS/MS) to identify active derivatives .
    • Use patient-derived xenograft (PDX) models for relevance .

Q. What computational tools are effective for predicting its binding modes and optimizing derivatives?

Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Suite for kinase binding site analysis .
  • QSAR Models : Use MOE or RDKit to correlate logP and IC₅₀ values .

Q. How can its stability under physiological conditions be assessed and enhanced?

Methodological Answer :

  • Stability Assays :
    • Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Enhancement Strategies :
    • Nanoencapsulation (e.g., PLGA nanoparticles) for sustained release .

Q. What are the implications of its metabolic profile for preclinical development?

Methodological Answer :

  • Metabolite Identification :
    • Cytochrome P450-mediated oxidation of tert-butyl to carboxylic acid derivatives .
  • Toxicity Mitigation :
    • Co-administer CYP inhibitors (e.g., ketoconazole) to reduce hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.